molecular formula C11H8N2O3S2 B7534071 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone

1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone

Cat. No. B7534071
M. Wt: 280.3 g/mol
InChI Key: ABXHQOZDOIIMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone, also known as BTDSE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to target the mitochondria and induce the release of cytochrome c, which activates the caspase cascade and leads to apoptosis. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone also exhibits potent antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer. It also possesses anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in inflammatory diseases. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.

Advantages and Limitations for Lab Experiments

1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has several advantages for lab experiments, including its potent antitumor activity, anti-inflammatory and antioxidant properties, and relatively low toxicity. However, its solubility in water is limited, which may pose challenges for certain experiments. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone also has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone, including its potential applications in combination therapy with other anticancer agents, its mechanism of action, and its potential therapeutic effects in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to optimize the synthesis method and improve the yield and purity of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone.

Synthesis Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form 1,3-benzodioxole-5-carbonyl chloride, which is then reacted with 2-amino-1,3,4-thiadiazole to form 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S2/c14-8(4-17-11-13-12-5-18-11)7-1-2-9-10(3-7)16-6-15-9/h1-3,5H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXHQOZDOIIMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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